Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 960116-27-2
VCID: VC2672545
InChI: InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-10(19-8-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OCC
Molecular Formula: C13H19BO4S
Molecular Weight: 282.2 g/mol

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

CAS No.: 960116-27-2

Cat. No.: VC2672545

Molecular Formula: C13H19BO4S

Molecular Weight: 282.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate - 960116-27-2

Specification

CAS No. 960116-27-2
Molecular Formula C13H19BO4S
Molecular Weight 282.2 g/mol
IUPAC Name ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Standard InChI InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-10(19-8-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
Standard InChI Key UKOWLIGHMFVYFW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OCC

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is registered with CAS No. 960116-27-2 and is known by several synonyms including "Ethyl thiophene-2-boronic acid pinacol ester-4-carboxylate" and "5-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-thiophene-3-carboxylic acid ethyl ester" . This compound has a molecular formula of C13H19BO4S with a molecular weight of 282.16 g/mol . Additional identifiers include MDL Number MFCD12407259 and CBNumber CB22595935 .

Structural Features

The molecular structure consists of a thiophene ring with two key functional groups:

  • A boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at the 5-position

  • An ethyl carboxylate group at the 3-position

This arrangement creates a functionalized thiophene system where the electronic properties of the thiophene ring are influenced by both the electron-withdrawing carboxylate group and the boron-containing moiety. The thiophene ring provides a planar, conjugated π-electron system, while the boronic ester group serves as a reactive site for various transformations, particularly cross-coupling reactions.

Structural ComponentDescription
Core Ring SystemThiophene (5-membered aromatic heterocycle with sulfur)
Position-3 SubstituentEthyl carboxylate (CO2CH2CH3)
Position-5 Substituent4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Boron EnvironmentTetracoordinate boron in a cyclic diester configuration

Physical and Chemical Properties

Physical Characteristics

While specific physical data for this exact compound is limited in the available literature, its properties can be inferred from related thiophene boronic esters. As a functionalized thiophene derivative, Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate likely exists as a crystalline solid at room temperature, with a color ranging from pale yellow to light brown. Like similar compounds, it would be expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and chloroform, but have limited solubility in water.

Chemical Reactivity

The chemical behavior of this compound is determined by its three key structural elements:

  • The boronic ester functionality acts as a Lewis acid and can participate in various transformations. Boronic acids and their esters are known to form reversible covalent complexes with sugars, amino acids, and hydroxamic acids, particularly those containing 1,2-diol or 1,3-diol moieties . This property underpins their utility in molecular recognition and sensing applications.

  • The thiophene ring system possesses aromatic character and can undergo typical electrophilic aromatic substitution reactions. Notably, electrophilic aromatic bromination can be performed on thiophene boronate esters without disrupting the carbon-boron bond, enabling sequential functionalization strategies .

  • The ethyl carboxylate group introduces electron-withdrawing effects that influence the reactivity of the thiophene ring and can undergo standard ester transformations including hydrolysis, transesterification, and reduction to alcohols.

The presence of the boronic ester makes this compound particularly valuable as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling for carbon-carbon bond formation .

Synthesis Methodologies

Iridium-Catalyzed Borylation

The most efficient and contemporary approach for synthesizing borylated thiophenes involves iridium-catalyzed C-H borylation . This methodology has been successfully applied to various substituted thiophenes to produce functionalized thiophene derivatives in good to excellent yields . The iridium-catalyzed borylation offers several advantages including:

  • Direct functionalization of unactivated C-H bonds

  • High regioselectivity

  • Compatibility with various functional groups including esters, halogens, acyl groups, and trimethylsilyl substituents

  • Mild reaction conditions

For the synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, the borylation would typically occur at the 5-position of ethyl thiophene-3-carboxylate, as this position is more reactive toward iridium-catalyzed borylation in 3-substituted thiophenes .

Alternative Synthetic Routes

Alternative approaches to synthesizing this compound may include:

  • Metal-halogen exchange of ethyl 5-bromothiophene-3-carboxylate followed by reaction with a boron electrophile (typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

  • Selective functionalization of dihalothiophene derivatives through cross-coupling strategies

  • Direct metalation of thiophene carboxylates using strong bases followed by quenching with boron electrophiles

The regioselectivity in borylation of 3-substituted thiophenes is largely governed by both electronic and steric factors, with the 5-position generally being favored in these systems .

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the borylated thiophene and various aryl or heteroaryl halides.

The Suzuki coupling represents one of the most versatile methods for carbon-carbon bond formation in organic synthesis . The boronic acid component in these reactions (or in this case, the boronic ester) undergoes transmetallation to a transition metal, typically palladium, transferring its organic residue in the process . For Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, this provides a method for introducing the functionalized thiophene moiety into more complex molecular structures.

These cross-coupling reactions typically proceed well with both electron-rich and electron-poor boronic acids, although electron-rich partners often give better yields . The reaction conditions usually involve:

ComponentTypical Examples
Palladium CatalystPd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with phosphine ligands
BaseK2CO3, Cs2CO3, K3PO4, or NaOH
SolventTHF/water, dioxane/water, or toluene/water mixtures
Temperature60-100°C
Reaction Time4-24 hours

One-Pot Synthetic Strategies

The one-pot strategy typically involves:

  • Performing the iridium-catalyzed borylation

  • Adding the coupling partner, additional catalyst, and base directly to the reaction mixture

  • Continuing the reaction to complete the cross-coupling process

Sequential Functionalization

Related Compounds and Structural Analogs

Thiophene Carboxylate Derivatives

Ethyl 2,5-dibromothiophene-3-carboxylate represents a related compound that shares the thiophene-3-carboxylate scaffold but features bromide substituents instead of the boronic ester group . This dibromo derivative has been utilized in the synthesis of medium to low bandgap polymer semiconductors for organic photovoltaic applications .

The relationship between these compounds is particularly relevant in synthetic contexts, as the dibromo derivative could serve as a precursor to the borylated compound through selective metal-halogen exchange and borylation.

PropertyEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylateEthyl 2,5-dibromothiophene-3-carboxylate
Molecular FormulaC13H19BO4SC7H6Br2O2S
Molecular Weight282.16 g/mol314 g/mol
Melting PointNot reported35-37°C
AppearancePresumed crystalline solidYellow-brownish powder/crystals
Key ApplicationsBuilding block for cross-couplingPrecursor for polymer semiconductors

Homologous Ester Derivatives

Several structural analogs featuring different ester groups have been reported in the literature. Hexyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate represents a homologous compound with a longer alkyl chain in the ester functionality . Similarly, methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate represents a related compound with variations in substitution pattern and ester type.

These structural variations offer opportunities for modulating the physical, electronic, and reactivity properties of these thiophene derivatives for specific applications in materials science and synthetic organic chemistry.

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